![molecular formula C21H14F2N4O2S B2359149 N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688356-07-2](/img/structure/B2359149.png)
N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine” is a chemical compound with the molecular formula C21H14F2N4O2S . It is offered by several suppliers for research purposes.
Molecular Structure Analysis
The molecular weight of this compound is 424.43 g/mol. The InChI string representation of its structure isInChI=1S/C21H14F2N4O2S/c22-17-10-7-14(11-18(17)23)24-20-16-3-1-2-4-19(16)25-21(26-20)30-12-13-5-8-15(9-6-13)27(28)29. Physical and Chemical Properties Analysis
This compound has a molecular weight of 424.43 g/mol. Other computed properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are not available in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Traceless Solid-Phase Synthesis : A study by Wang, Dixon, Kurth, and Lam (2005) in "Tetrahedron Letters" outlines a traceless solid-phase synthesis route for producing quinazolin-4-amine derivatives. This synthesis method highlights the versatility and potential for chemical modification of quinazolin-4-amines, including N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine (Wang, Dixon, Kurth, & Lam, 2005).
New Fluorine-Containing Derivatives : Research by Nosova, Permyakova, Lipunova, and Charushin (2021) discusses the synthesis of new 4-anilinoquinazolines, starting from related fluorine-containing quinazolin-4(3H)-ones. This study underscores the potential for creating various derivatives of quinazolin-4-amines, including those with fluorine-containing groups (Nosova, Permyakova, Lipunova, & Charushin, 2021).
Potential Therapeutic Applications
Antiviral Activity : A study by Lipunova, Nosova, Laeva, and Charushin (2012) in the "Pharmaceutical Chemistry Journal" explored the synthesis and antiviral activity of fluorine-containing 4-arylaminoquinazolines. This research indicates the potential of quinazolin-4-amines in developing new antiviral substances, suggesting possible therapeutic applications for compounds like this compound (Lipunova, Nosova, Laeva, & Charushin, 2012).
Antibacterial Activity : Research by Badwaik, Sonkar, Singh, Rajpal, Sisodiya, and Pandey (2009) in the "Asian Journal of Research in Chemistry" investigates the synthesis and antibacterial evaluation of novel phenylthiazolylquinazolin-4(3H)-one derivatives. Their work highlights the potential of quinazolin-4-amines in antibacterial drug development, which may include derivatives like this compound (Badwaik, Sonkar, Singh, Rajpal, Sisodiya, & Pandey, 2009).
Molecular Imaging and Diagnostics
- Positron Emission Tomography (PET) Imaging : A study by Holt, Ravert, Dannals, and Pomper (2006) in "Journal of Labelled Compounds and Radiopharmaceuticals" describes the synthesis of a related compound, [11C]gefitinib, used in PET imaging to target epidermal growth factor receptor tyrosine kinase. This research suggests the potential use of quinazolin-4-amines, including this compound, in molecular imaging and diagnostics (Holt, Ravert, Dannals, & Pomper, 2006).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O2S/c22-17-10-7-14(11-18(17)23)24-20-16-3-1-2-4-19(16)25-21(26-20)30-12-13-5-8-15(9-6-13)27(28)29/h1-11H,12H2,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLDNFRUMWGATM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
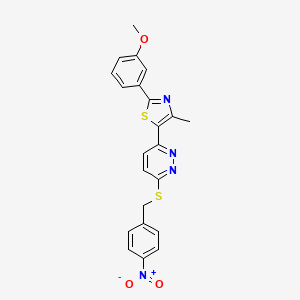

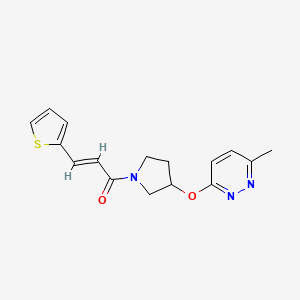
![methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359071.png)
![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxyphenyl)acetamide](/img/structure/B2359072.png)
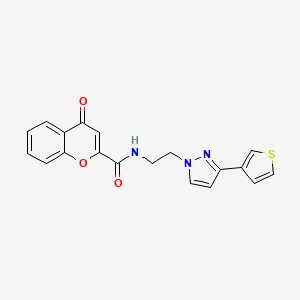
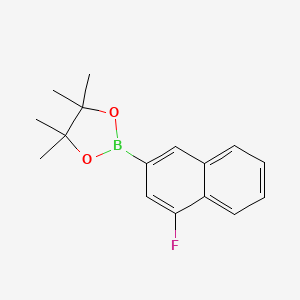
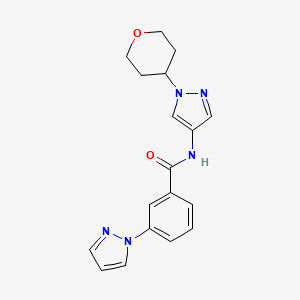
![N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2359080.png)
![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2359082.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2359084.png)
![3-[3-(3-bromophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359086.png)
![N-(4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl)-2-(4-phenylpiperazino)acetamide](/img/structure/B2359087.png)
![N-[2-(1-benzofuran-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2359089.png)
